Bienvenue dans la boutique en ligne BenchChem!

3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Synthetic methodology Fluorination chemistry Imidazopyridine functionalization

3-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 893774-41-9; molecular formula C₈H₇FN₄O; molecular weight 194.17 g/mol) is a heterobicyclic building block comprising an imidazo[1,2-a]pyridine core with a fluorine atom at the 3-position and a carbohydrazide (-CONHNH₂) group at the 2-position. The compound is supplied at ≥98% purity by multiple vendors and carries GHS07 hazard labeling (harmful if swallowed, causes skin and eye irritation).

Molecular Formula C8H7FN4O
Molecular Weight 194.17 g/mol
Cat. No. B4334121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Molecular FormulaC8H7FN4O
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)F)C(=O)NN
InChIInChI=1S/C8H7FN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14)
InChIKeyZXHQCZWJPFTRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide: Core Scaffold Identity, Physicochemical Profile, and Procurement Baseline


3-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 893774-41-9; molecular formula C₈H₇FN₄O; molecular weight 194.17 g/mol) is a heterobicyclic building block comprising an imidazo[1,2-a]pyridine core with a fluorine atom at the 3-position and a carbohydrazide (-CONHNH₂) group at the 2-position . The compound is supplied at ≥98% purity by multiple vendors and carries GHS07 hazard labeling (harmful if swallowed, causes skin and eye irritation) . Its physicochemical profile—including a computed LogP of approximately -0.27 and topological polar surface area (TPSA) of ~72.4 Ų—positions it as a moderately polar, low-molecular-weight scaffold amenable to further derivatization via the terminal hydrazine moiety . The imidazo[1,2-a]pyridine core is recognized as a 'privileged scaffold' in medicinal chemistry, appearing in clinical agents such as zolpidem and alpidem; the introduction of fluorine at C-3 and the carbohydrazide at C-2 creates a differentiated starting point for lead generation and library synthesis [1].

Why 3-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide Cannot Be Interchanged with Other Imidazopyridine Carbohydrazide Analogs


Substituting 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide with its non-fluorinated parent (CAS 119448-27-0) or with the 3-chloro (CAS 1000017-99-1) or 3-bromo (CAS 1355170-89-6) analogs introduces material changes in electronic character, lipophilicity, steric profile, and downstream reactivity that cannot be assumed to be interchangeable. The C-3 position of the imidazo[1,2-a]pyridine ring is the primary site of electrophilic substitution and metabolic attack; the nature of the substituent at this position directly modulates the electron density of the bicyclic system, the acidity of the hydrazide NH protons, and the susceptibility of the scaffold to cytochrome P450-mediated oxidation [1][2]. Fluorine, with its unique combination of high electronegativity (Pauling 3.98), small van der Waals radius (1.47 Å), and capacity to form strong C–F bonds (~485 kJ/mol), produces a distinct pharmacological and physicochemical fingerprint that chlorine (electronegativity 3.16; C–Cl bond ~339 kJ/mol) or bromine (electronegativity 2.96; C–Br bond ~285 kJ/mol) cannot replicate [1]. Procurement decisions based solely on scaffold similarity without accounting for the C-3 substituent identity risk selecting a compound with meaningfully different reactivity, metabolic stability, and biological target engagement [2][3].

Quantitative Comparative Evidence for 3-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide vs. Closest Analogs


C-3 Fluorination Synthetic Accessibility: Yield and Reagent Requirements vs. C-3 Chlorination and Non-Halogenated Analogs

The regioselective introduction of fluorine at the C-3 position of imidazo[1,2-a]pyridines requires the specialized electrophilic fluorinating reagent Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and optimized conditions (DMAP, CHCl₃/H₂O, 0 °C to room temperature) to achieve isolated yields of up to 83% for the monofluorinated product [1]. In contrast, the non-fluorinated parent imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 119448-27-0) requires no C-3 halogenation step, and the 3-chloro and 3-bromo analogs can be accessed via standard electrophilic halogenation using NCS or NBS under milder conditions [1][2]. Under non-optimized conditions (AgNO₃, CHCl₃/H₂O, room temperature), the 3-fluorination yield drops to 32% with 53% of the undesired difluorohydroxylated byproduct, underscoring the synthetic challenge specific to C-3 fluorine installation [1].

Synthetic methodology Fluorination chemistry Imidazopyridine functionalization

Lipophilicity Shift from C-3 Fluorine: LogP Comparison vs. Non-Fluorinated Parent from a Common Vendor

Comparison of computed LogP values from a single vendor (Fluorochem) using a consistent computational method reveals that 3-fluoro substitution produces a measurable increase in lipophilicity relative to the non-fluorinated parent. The 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide has a computed LogP of -0.269, whereas the non-fluorinated imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 119448-27-0) has a computed LogP of -0.300 . Although the absolute difference is modest (+0.031 log units), the trend is consistent with the known lipophilicity-modulating effect of aryl fluorine substitution, which can be amplified in the context of target binding where the fluorine atom engages in multipolar interactions with protein residues [1]. The 3-chloro analog (computed XLogP3-AA = 1.6) and 3-bromo analog would be expected to show substantially larger LogP increases, which may be undesirable for applications requiring aqueous solubility [2].

Physicochemical properties Lipophilicity Drug-likeness

Demonstrated Application in Chitosan Biopolymer Modification: Direct Evidence from Levov et al. (2011)

Levov et al. (2011) demonstrated the successful covalent attachment of 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments to the glucosamine units of chitosan, a natural biopolymer, using 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (the carboxylic acid precursor of the target carbohydrazide) in the presence of ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) as a coupling agent [1]. The reaction resulted in the simultaneous introduction of both ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the polymer backbone. This study represents a direct, documented application of the 3-fluoroimidazo[1,2-a]pyridine pharmacophore in a materials science context, where the fluorine atom contributes to the electronic and physicochemical properties of the modified biopolymer [1][2].

Biopolymer modification Chitosan derivatization Drug delivery

C-3 Fluorine Blockade of Electrophilic and Oxidative Metabolism: Class-Level Inference for Enhanced Metabolic Stability

The imidazo[1,2-a]pyridine ring undergoes electrophilic substitution preferentially at the C-3 position; when this position is unsubstituted, it is the primary site for both chemical derivatization and cytochrome P450-mediated oxidative metabolism [1][2]. Fluorine substitution at C-3 blocks this metabolic soft spot through two mechanisms: (i) the strong electron-withdrawing effect of fluorine deactivates the ring toward electrophilic oxidation, and (ii) the C–F bond (bond dissociation energy ~485 kJ/mol) is substantially stronger than the C–H bond (~460 kJ/mol for aryl C–H), making oxidative defluorination energetically unfavorable [2]. This class-level principle has been validated across multiple imidazo[1,2-a]pyridine series: fluorinated derivatives consistently show enhanced metabolic stability in liver microsome assays compared to their non-fluorinated counterparts [3][4]. While direct comparative microsomal stability data for 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide vs. its 3-H analog is not yet published, the structure-activity principle is well-established across the imidazopyridine class [3].

Metabolic stability Cytochrome P450 Fluorine medicinal chemistry

Carbohydrazide Moiety Enables Hydrazone Library Diversification: Comparative Advantage Over 2-Carboxylic Acid and 2-Carboxamide Analogs

The terminal carbohydrazide (-CONHNH₂) group at the C-2 position of 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide provides a reactive nucleophilic handle for condensation with aldehydes or ketones to form hydrazone derivatives, a transformation that is not available to the corresponding 2-carboxylic acid or 2-carboxamide analogs. This derivatization strategy has been extensively validated in the imidazo[1,2-a]pyridine-2-carbohydrazide series: Firouzi et al. (2024) synthesized two series of aryl hydrazone and aryl triazole derivatives and identified compound 7d (4-bromophenyl hydrazone) with IC₅₀ values of 22.6 µM (MCF-7) and 13.4 µM (HT-29), while demonstrating no toxicity toward non-cancer Vero cells up to 100 µM [1]. In a separate study, N'-arylidene imidazo[1,2-a]pyridine-2-carbohydrazide derivatives bearing 3-nitro (6j) and 4-hydroxy (6g) arylidene pendants exhibited tyrosinase inhibitory activity with IC₅₀ values of 7.19 µM and 8.11 µM, respectively, outperforming the reference inhibitor kojic acid (IC₅₀ = 9.64 µM) [2]. The 3-fluoro substituent on the target compound can further modulate the electronic properties of the hydrazone products through its electron-withdrawing effect, potentially influencing both the rate of hydrazone formation and the biological activity of the resulting derivatives [3].

Hydrazone chemistry Compound library synthesis Tyrosinase inhibition Anticancer screening

Molecular Weight and Heavy Atom Count Differentiation vs. 3-Chloro and 3-Bromo Analogs: Implications for Fragment-Based Drug Discovery

Among the 3-halogenated imidazo[1,2-a]pyridine-2-carbohydrazide series, the 3-fluoro derivative has the lowest molecular weight (194.17 g/mol) and the smallest halogen atom (van der Waals radius: F = 1.47 Å), making it the most fragment-like member of the series. The 3-chloro analog has a molecular weight of 210.62 g/mol (Δ = +16.45 g/mol; +8.5%), and the 3-bromo analog weighs 255.07 g/mol (Δ = +60.90 g/mol; +31.4%) [1]. In fragment-based drug discovery (FBDD), the 'rule of three' (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is a widely applied guideline for fragment library design; the 3-fluoro derivative (MW 194, LogP -0.27, HBD = 2, HBA = 4) is closer to optimal fragment space than the heavier halogenated analogs, offering higher ligand efficiency potential when elaborated into leads [2]. The reduced steric bulk of fluorine vs. chlorine or bromine also minimizes the risk of steric clashes in target binding pockets that may accommodate the imidazopyridine core but not larger C-3 substituents.

Fragment-based drug discovery Molecular weight Lead-likeness Ligand efficiency

Prioritized Application Scenarios for 3-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Fluorine-Enabled Fragment Library Design with a Privileged Imidazopyridine Scaffold

With a molecular weight of 194.17 g/mol, LogP of -0.27, and only 2 hydrogen bond donors, 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide falls within optimal fragment space as defined by the 'rule of three' [1][2]. The C-3 fluorine atom provides a spectroscopic handle (¹⁹F NMR) for fragment-based screening by protein-observed ¹⁹F NMR or ligand-observed ¹⁹F T₂-filter experiments, a capability absent in non-fluorinated analogs [3]. The carbohydrazide moiety simultaneously serves as a synthetic growth vector for fragment elaboration via hydrazone formation, enabling rapid access to larger lead-like molecules [4].

Medicinal Chemistry Lead Optimization: Metabolic Soft-Spot Blockade in Imidazopyridine Kinase Inhibitor Programs

Imidazo[1,2-a]pyridine-based kinase inhibitors (e.g., PDGFR, PI3K, ATX inhibitors) frequently suffer from CYP450-mediated oxidation at the unsubstituted C-3 position [1][2]. Procuring the 3-fluoro carbohydrazide pre-installs a metabolically robust C–F bond (bond dissociation energy ~485 kJ/mol) at this vulnerable site, potentially circumventing iterative metabolite identification and scaffold redesign cycles [3]. The fluorine atom's electron-withdrawing effect also modulates the pKa of the adjacent hydrazide NH, which can influence hydrogen-bonding interactions with kinase hinge regions [2].

Hydrazone-Focused Compound Library Synthesis for Anticancer and Enzyme Inhibition Screening

The carbohydrazide functionality enables single-step condensation with commercially available aldehydes to generate diverse hydrazone libraries. Published imidazo[1,2-a]pyridine-2-carbohydrazide hydrazones have demonstrated anticancer activity (IC₅₀ = 13.4 µM against HT-29 colon cancer cells for the 4-bromophenyl hydrazone derivative) and tyrosinase inhibition (IC₅₀ = 7.19 µM for the 3-nitroarylidene derivative, surpassing kojic acid at 9.64 µM) [1][2]. The 3-fluoro substituent on the target compound provides an additional electronic tuning parameter not available in the non-fluorinated series, which may translate to differentiated SAR [3].

Biopolymer and Biomaterials Functionalization: Chitosan Modification for Drug Delivery Applications

Levov et al. (2011) demonstrated that the 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragment (derived from the carboxylic acid precursor of the target carbohydrazide) can be covalently grafted onto chitosan, a biocompatible and biodegradable polysaccharide used in drug delivery and tissue engineering [1]. The target carbohydrazide compound can be employed analogously via hydrazide coupling or hydrazone ligation strategies to introduce the fluorinated imidazopyridine pharmacophore onto chitosan or other amine-containing biopolymers, creating hybrid materials with potential antimicrobial, anticancer, or stimuli-responsive properties [1][2].

Quote Request

Request a Quote for 3-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.